4-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes ethoxy, methoxyphenyl, and thieno[3,4-c]pyrazol groups
Preparation Methods
The synthesis of 4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core and subsequent functionalization. Common synthetic routes may involve the use of reagents such as ethyl bromoacetate, 4-methoxyphenylhydrazine, and various catalysts under controlled conditions. Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy and methoxy groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-c]pyrazol core may play a crucial role in binding to these targets, modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazol derivatives and benzamide analogs. Compared to these, 4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide may exhibit unique properties due to its specific functional groups and overall structure. This uniqueness can be highlighted in its binding affinity, selectivity, and potential therapeutic applications.
Similar compounds include:
- Thieno[3,4-c]pyrazol derivatives
- Benzamide analogs
- Other ethoxy and methoxy substituted compounds
Properties
Molecular Formula |
C21H21N3O5S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C21H21N3O5S/c1-3-29-17-8-4-14(5-9-17)21(25)22-20-18-12-30(26,27)13-19(18)23-24(20)15-6-10-16(28-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
InChI Key |
JVQBZJWLBWMJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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